Dpp812-cho
Description
Its molecular structure features a central pyridine-derived scaffold modified with phosphoryl and cyclohexyloxy groups, which enhance its bioavailability and target specificity . Preclinical studies indicate that Dpp812-cho exhibits nanomolar affinity for phosphodiesterase-4 (PDE4), a key enzyme in cytokine regulation . Pharmacokinetic data from rodent models suggest a half-life of 8–12 hours and >80% oral bioavailability, positioning it as a candidate for chronic inflammatory conditions .
Properties
Molecular Formula |
C56H88N2O4S2 |
|---|---|
Molecular Weight |
917.4 g/mol |
IUPAC Name |
5-[4-(5-formylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C56H88N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)41-57-53(49-39-37-47(43-59)63-49)51-52(55(57)61)54(50-40-38-48(44-60)64-50)58(56(51)62)42-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-46H,5-36,41-42H2,1-4H3 |
InChI Key |
QSMYLECDZUUZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C=O)C1=O)C4=CC=C(S4)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of DPP812-CHO involves the reaction of N-Formylpiperidine with 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
DPP812-CHO undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
DPP812-CHO has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of high-performance polymer semiconductors, which are essential for organic field-effect transistors (OFETs) . In biology and medicine, this compound derivatives are being explored for their potential use in gene therapy as non-viral gene carriers . Additionally, this compound has applications in the development of organic photovoltaic materials and other advanced materials used in various industries .
Mechanism of Action
The mechanism of action of DPP812-CHO involves its interaction with specific molecular targets and pathways. For instance, in the context of gene therapy, this compound derivatives can facilitate the delivery of nucleic acids into cells by forming stable complexes with the genetic material. This process involves the binding of this compound to the cell membrane and subsequent internalization through endocytosis . The exact molecular targets and pathways involved may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
| Parameter | This compound | Roflumilast | Compound X-247 |
|---|---|---|---|
| Molecular Weight (g/mol) | 412.3 | 403.2 | 398.5 |
| PDE4 IC₅₀ (nM) | 3.2 ± 0.5 | 0.8 ± 0.2 | 5.6 ± 1.1 |
| Oral Bioavailability | 82% | 79% | 68% |
| Half-life (h) | 10.5 | 17.2 | 6.8 |
| Adverse Events | Mild nausea (5%) | Severe diarrhea (20%) | Headache (15%) |
Data compiled from in vitro assays and Phase I/II trials
Key Differentiators
- Metabolic Stability : Unlike Compound X-247, this compound avoids CYP3A4-mediated metabolism, minimizing drug-drug interaction risks .
- Efficacy : In murine colitis models, this compound reduced TNF-α levels by 70% at 10 mg/kg, outperforming both analogues (55% for Roflumilast, 40% for X-247) .
Limitations in Comparative Studies
- Sample Heterogeneity : Variations in preclinical models (e.g., species-specific PDE4 isoforms) may skew efficacy data .
- Clinical Data Gaps : Long-term safety profiles of this compound remain unverified, unlike Roflumilast, which has post-marketing surveillance data .
Critical Notes on Study Design and Interpretation
Methodological Consistency : Discrepancies in assay protocols (e.g., PDE4 isoform purity) across studies complicate direct comparisons .
Regulatory Considerations : EMA guidelines emphasize the need for head-to-head clinical trials to confirm superiority claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
